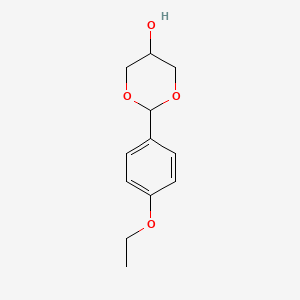![molecular formula C11H13NO B14313460 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile CAS No. 116415-15-7](/img/structure/B14313460.png)
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile is a compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety. This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s reactivity and interactions with other molecules. The presence of a nitrile group and a ketone group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile can be achieved through various synthetic routes. One common method involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild and operationally simple conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The presence of the ketone group allows for potential oxidation reactions.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can reduce the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the ketone group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group results in primary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core and are used in similar applications.
Camphor: Another bicyclic compound with a ketone group, used in medicinal and industrial applications.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile is unique due to the combination of its bicyclic structure with both a nitrile and a ketone group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
116415-15-7 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(1-bicyclo[2.2.1]heptanyl)-4-oxobut-2-enenitrile |
InChI |
InChI=1S/C11H13NO/c12-7-1-2-10(13)11-5-3-9(8-11)4-6-11/h1-2,9H,3-6,8H2 |
InChI Key |
FLPQUMUDIMOXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


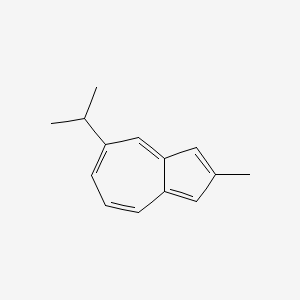


![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
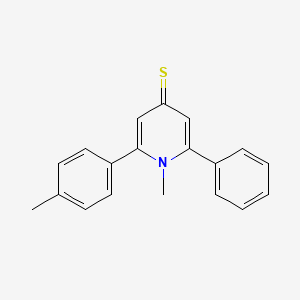
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
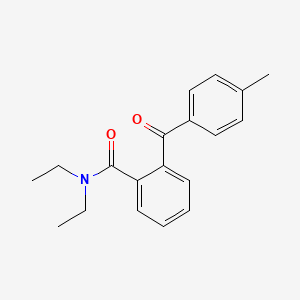

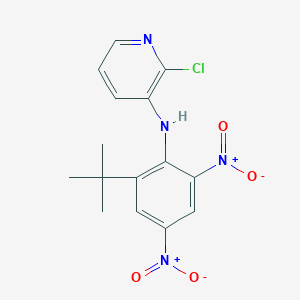
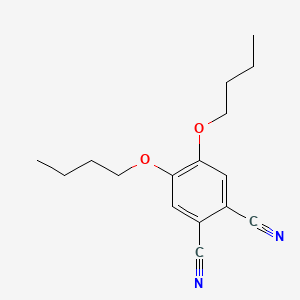
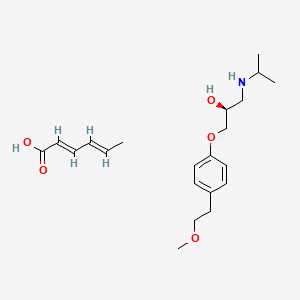
silane](/img/structure/B14313442.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
